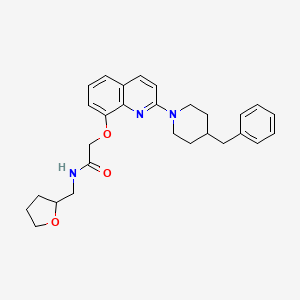

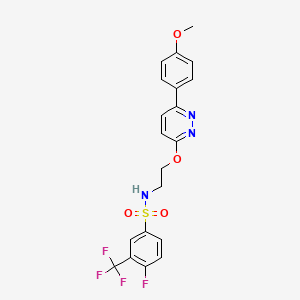

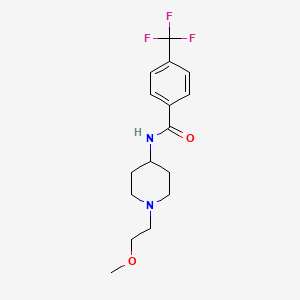

![molecular formula C14H11NO3 B2940974 5-methoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-44-3](/img/structure/B2940974.png)

5-methoxy-3H-benzo[e]indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methoxy-3H-benzo[e]indole-2-carboxylic acid is a reactant used for the preparation of various anticancer agents, fluorescent small molecule probes for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, and 5-HT4 receptor ligands . It has a molecular weight of 191.1834 .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it was used in the preparation of new multifunctional neuroprotectors, which were synthesized as aldehyde-heterocyclic hybrids . Another study discussed the synthesis of indole derivatives, including this compound, as prevalent moieties present in selected alkaloids .Molecular Structure Analysis

The molecular structure of this compound is complex and can be viewed using specific software . More detailed information about its structure can be found in specialized databases or scientific literature .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. It has been used as a reactant in the synthesis of various compounds with biological activity .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Novel Compounds

5-methoxyindole derivatives, including 5-methoxy-3H-benzo[e]indole-2-carboxylic acid, have been used to prepare novel indole-benzimidazole derivatives. These compounds were synthesized using a process involving the condensation of indole carboxylic acids with substituted o-phenylenediamines under high temperature conditions, employing polyphosphoric acid as a catalyst (Wang et al., 2016).

Structural Studies

The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a close derivative of this compound, has been thoroughly analyzed. This study provides insights into the molecular conformation, hydrogen-bonding patterns, and van der Waals interactions, which are crucial for understanding the chemical behavior of such compounds (Sakaki et al., 1975).

Preparation and Reactivity Analysis

Research has been conducted on the preparation and properties of hydroxyindole-3-carboxylic acids, including methods for their synthesis and analysis of their chemical properties. This work is relevant for understanding the reactivity and potential applications of this compound and related compounds (Marchelli et al., 1969).

Spectroscopic Profiling

Spectroscopic studies, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, have been performed on methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of 5-methoxyindole-2-carboxylic acid. These studies provide detailed insights into the electronic nature, bonding structure, and reactivity of the molecule (Almutairi et al., 2017).

Biological Applications and Activities

Antimicrobial Activity

Derivatives of benz(g)indole, including those related to this compound, have been synthesized and evaluated for their antimicrobial activity. This includes the creation of new triheterocycles with potential biological activities (Donawade et al., 2005).

Antitumor Activity

Research on 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, which are structurally related to this compound, has shown relationships between structure and cytotoxicity. These studies provide insights into the potential use of these compounds in cancer therapy (Atwell et al., 1999).

将来の方向性

作用機序

Target of Action

5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound has been found to interact with multiple targets, including Indoleamine 2,3-dioxygenase (IDO) , Dopamine D3 receptors , 5-HT4 receptors , and Mycobacterium tuberculosis pantothenate synthetase . These targets play crucial roles in various biological processes, including immune response, neurotransmission, and bacterial metabolism.

Mode of Action

It is known that indole derivatives can bind with high affinity to their targets, leading to changes in the function of these targets . For instance, as an IDO inhibitor, this compound could potentially suppress the enzymatic activity of IDO, thereby modulating immune responses .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of its targets. For example, by inhibiting IDO, it could affect the kynurenine pathway, which is involved in immune regulation . Similarly, by acting on dopamine D3 and 5-HT4 receptors, it could influence neurotransmission pathways .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, reflecting its multiple targets. For instance, it could potentially exert anti-inflammatory effects by inhibiting IDO . Additionally, it could have neuroprotective effects by modulating dopamine and serotonin receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature could affect its stability and activity . Furthermore, the presence of other substances, such as drugs or metabolites, could influence its interactions with its targets .

生化学分析

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methoxy-3H-benzo[e]indole-2-carboxylic acid could potentially influence cell function in a variety of ways.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions.

Metabolic Pathways

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that this compound could potentially be involved in similar metabolic pathways.

特性

IUPAC Name |

5-methoxy-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-13-7-11-10(6-12(15-11)14(16)17)8-4-2-3-5-9(8)13/h2-7,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZZYRMPWQXTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

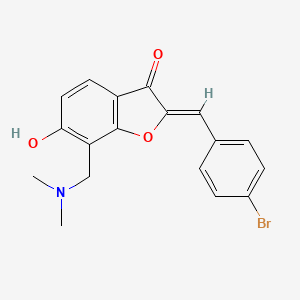

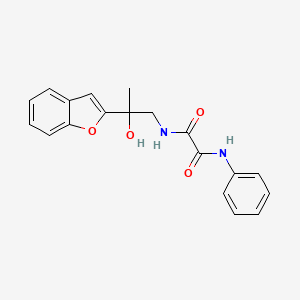

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)

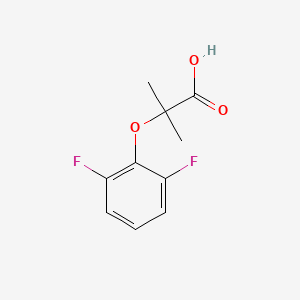

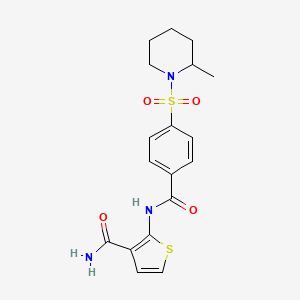

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

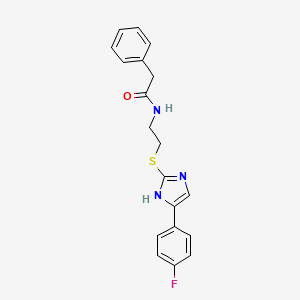

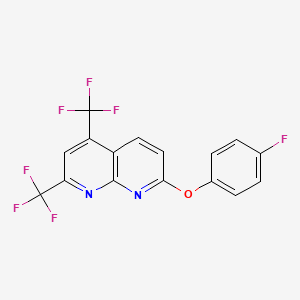

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)

![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)